molecular formula C7H5BrF2O2S B8802883 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene CAS No. 648905-86-6

5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene

Cat. No. B8802883
CAS RN: 648905-86-6
M. Wt: 271.08 g/mol
InChI Key: XRZOENGKVVPKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene is a chemical compound with the molecular formula C7H5BrF2O2S . It is a derivative of benzene, which is a colorless liquid that is one of the fundamental compounds in organic chemistry .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene consists of a benzene ring substituted with bromo, fluoro, and methanesulfonyl groups . The presence of these groups can significantly affect the compound’s reactivity and properties .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound unless it has specific biological activity .

Future Directions

The future directions for the use or study of 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene are not specified in the search results. This could depend on the specific applications of this compound in areas such as organic synthesis or material science .

properties

CAS RN

648905-86-6

Product Name

5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene

Molecular Formula

C7H5BrF2O2S

Molecular Weight

271.08 g/mol

IUPAC Name

5-bromo-1,3-difluoro-2-methylsulfonylbenzene

InChI

InChI=1S/C7H5BrF2O2S/c1-13(11,12)7-5(9)2-4(8)3-6(7)10/h2-3H,1H3

InChI Key

XRZOENGKVVPKCY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1F)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 5-bromo-1,3-difluoro-2-methylsulfanyl-benzene (1.1 g, 4.6 mmol), oxone (11 g, 18.4 mmol) and methanol (20 mL). Stir for 12 hours. Filter the suspension and evaporate the filtrate. Dissolve the residue in dichloromethane (100 mL) and add water (100 mL). Separate the organic layer and wash with brine (50 mL). Dry with MgSO4, filter and concentrate in vacuo. Chromatograph the residue on a column eluting the material with diethyl ether in hexane (0 to 5%) to give 497 mg of the title compound (40%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
40%

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